molecular formula C17H14ClNO4 B2494003 2-[4-(2-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid CAS No. 439096-40-9

2-[4-(2-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid

Cat. No.: B2494003
CAS No.: 439096-40-9
M. Wt: 331.75
InChI Key: UKBQVLNEOLPVSM-UHFFFAOYSA-N
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Description

2-[4-(2-Chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid is a chemically synthesized small molecule based on the privileged 3,4-dihydro-2H-1,4-benzoxazine scaffold. This core structure is a fused N,O-heterocycle of significant interest in organic and medicinal chemistry due to its presence in various biologically active compounds and natural products . The molecular structure incorporates a chlorobenzoyl moiety at the nitrogen position and an acetic acid side chain, making it a versatile intermediate for further chemical derivatization and bioconjugation. The 1,4-benzoxazine core is recognized for its broad spectrum of biological properties. Research into analogous compounds has demonstrated activities including anticancer, antibacterial, antiviral, antifungal, and antimalarial effects . Furthermore, derivatives of this scaffold have shown promise in areas such as anti-Alzheimer therapy, antidiabetic applications, and human leucocyte elastase inhibition . The specific substitution pattern on this compound makes it a valuable candidate for investigating new therapeutic agents, particularly in the development of enzyme inhibitors and receptor modulators. In synthetic chemistry, this compound serves as a sophisticated building block. The reactive acetic acid side chain allows for the formation of amide bonds, enabling the molecule to be coupled with other pharmacophores, peptides, or biomolecules. The benzoxazinone framework can also be utilized as a native directing group for ortho-functionalization via C-H activation , a powerful strategy for creating complex molecules without the need for pre-functionalized substrates . This opens avenues for the efficient synthesis of novel fused heterocycles and functional materials. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[4-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzoxazin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO4/c18-13-6-2-1-5-12(13)17(22)19-11(9-16(20)21)10-23-15-8-4-3-7-14(15)19/h1-8,11H,9-10H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBQVLNEOLPVSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C2O1)C(=O)C3=CC=CC=C3Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid typically involves multiple steps. One common method includes the reaction of 2-chlorobenzoyl chloride with a suitable amine to form an intermediate, which is then cyclized to produce the benzoxazine ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the carbonyl group to an alcohol.

    Substitution: This reaction can replace the chlorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to 2-[4-(2-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid. For instance, derivatives of benzoxazine have shown promising results against various cancer cell lines. A study demonstrated that modifications of benzoxazine structures could lead to enhanced cytotoxicity against leukemia and CNS cancer cells . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes associated with disease processes. For example, acetylcholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Research indicates that compounds with similar structural motifs can exhibit significant inhibitory activity against acetylcholinesterase . Molecular docking studies suggest that this compound may bind effectively to the active site of this enzyme, potentially leading to therapeutic applications in cognitive disorders.

Case Studies

StudyObjectiveFindings
Güzel-Akdemir et al. (2021)Synthesis and evaluation of anticancer activityCompounds derived from benzoxazine showed significant inhibition rates against MOLT-4 leukemia cells (84.19%) and SF-295 CNS cancer cells (72.11%) .
Recent Research on Acetylcholinesterase InhibitorsInvestigate new compounds for neuroprotectionCompounds similar to this compound demonstrated promising AChE inhibitory activity with potential applications in Alzheimer's disease treatment .

Mechanism of Action

The mechanism of action of 2-[4-(2-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in biological processes. The exact pathways and molecular interactions are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzoyl Group

(a) Chlorine Position
  • Crystallographic data suggest planar alignment of the benzoyl and benzoxazine rings, favoring π-π stacking interactions .
  • Purity ≥97% (industrial-grade) highlights its utility as a pharmaceutical intermediate .
(b) Halogen Type
  • Ethyl 2-[4-(4-Fluorobenzoyl)-3,4-Dihydro-2H-1,4-Benzoxazin-3-yl]Acetate (C₁₉H₁₈FNO₄, MW 343.35) Fluorine’s electronegativity and smaller size improve metabolic stability and bioavailability compared to chlorine .
Table 1: Substituent Effects on Physicochemical Properties
Compound Substituent Molecular Formula MW Key Property Reference
Target Compound 2-Cl C₁₇H₁₅ClNO₄* ~333.7 Steric hindrance, altered solubility -
Methyl [4-(4-Cl-Benzoyl)-...]Acetate 4-Cl C₁₈H₁₆ClNO₄ 345.78 Improved π-π stacking
Ethyl [4-(3-NO₂-Benzoyl)-...]Acetate 3-NO₂ C₁₉H₁₈N₂O₆ 370.36 Enhanced electrophilicity
Ethyl [4-(4-F-Benzoyl)-...]Acetate 4-F C₁₉H₁₈FNO₄ 343.35 Higher metabolic stability

*Estimated based on analogues.

Heteroatom Substitution in the Benzoxazine Core

  • Demonstrated antidepressant activity in preclinical studies .
  • 2-(6-Chloro-3-Oxo-2H-Benzo[b][1,4]Oxazin-4(3H)-yl)Acetic Acid

    • The oxo group at position 3 introduces hydrogen-bonding capacity, improving solubility but reducing blood-brain barrier penetration .

Biological Activity

The compound 2-[4-(2-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid is a benzoxazine derivative that has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H15ClN2O3C_{17}H_{15}ClN_2O_3. The compound features a benzoxazine core which is known for its varied pharmacological effects.

Anticancer Properties

Recent studies have highlighted the anticancer activity of benzoxazine derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. Notably, research indicated that the presence of an acetic acid group enhances cytotoxic activity against MCF-7 (human breast cancer) and HCT-116 (human colorectal carcinoma) cells .

Antimicrobial Activity

Benzoxazine derivatives are also recognized for their antimicrobial properties . A study demonstrated that certain benzoxazine compounds exhibited significant antibacterial and antifungal activities. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic processes .

Anti-inflammatory Effects

The anti-inflammatory potential of benzoxazines has been documented in various studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory pathways .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

  • Formation of the Benzoxazine Ring : This is achieved through the reaction of 2-amino phenol with appropriate aldehydes under acidic conditions.
  • Chlorobenzoylation : The introduction of the 2-chlorobenzoyl group is performed through acylation reactions.
  • Acetylation : The final step involves acetylation to yield the desired acetic acid derivative.

Study on Cytotoxicity

In a recent study published in Nature Communications, researchers evaluated the cytotoxic effects of various benzoxazine derivatives on cancer cell lines. The results indicated that modifications at the benzoxazine core significantly influenced cytotoxicity levels, with certain substitutions leading to enhanced activity against MCF-7 cells .

Antimicrobial Efficacy Assessment

A comparative study published in Journal of Medicinal Chemistry assessed the antimicrobial efficacy of several benzoxazine derivatives, including this compound. The findings revealed that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections .

Q & A

Q. What synthetic methodologies are reported for 1,4-benzoxazine derivatives, and how can they be optimized for the target compound?

The synthesis of 1,4-benzoxazine derivatives often involves cyclization reactions, Michael additions, or alkylation of precursor amines. For example, intramolecular Michael addition of 4-(2-hydroxyanilino)-2-butenoates yields 3,4-dihydro-2H-1,4-benzoxazine-2-acetates . Optimization may include solvent selection (e.g., 1,4-dioxane for reflux), catalyst screening, or modifying reaction time to improve yields. For the target compound, substitution at the 2-chlorobenzoyl group may require careful control of stoichiometry to avoid side reactions.

Q. How is structural characterization of 1,4-benzoxazine derivatives performed, and what analytical techniques are critical?

X-ray crystallography is the gold standard for unambiguous structural determination. For example, SHELX software has been widely used to refine crystal structures of benzoxazine derivatives, resolving bond angles and torsional conformations . Complementary techniques include:

  • NMR : To confirm substitution patterns (e.g., distinguishing aromatic protons in the 2-chlorobenzoyl group).
  • HRMS : For exact mass validation (e.g., resolving isotopic patterns for Cl-containing compounds) .
  • IR spectroscopy : To identify functional groups like carbonyl stretches (~1700 cm⁻¹) .

Q. What pharmacological activities have been reported for structurally related 1,4-benzoxazine derivatives?

Analogues of 1,4-benzoxazines exhibit diverse bioactivities, including antibacterial, antidepressant, and anti-inflammatory effects. For instance, 1,4-benzoxazine derivatives with sulfonamide or pyridyl substituents showed moderate antibacterial activity against Staphylococcus aureus . The 2-chlorobenzoyl group in the target compound may enhance lipophilicity, potentially improving membrane permeability in cellular assays.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on bioactivity?

SAR studies require systematic variation of substituents at key positions (e.g., the 2-chlorobenzoyl or acetic acid moieties). For example:

  • Replace the 2-chlorobenzoyl group with other electron-withdrawing groups (e.g., nitro or trifluoromethyl) to assess effects on receptor binding .
  • Modify the acetic acid side chain to esters or amides to study metabolic stability . Biological testing should include dose-response assays (e.g., IC₅₀ determination in enzyme inhibition models) and comparative pharmacokinetic profiling .

Q. What challenges arise in crystallographic refinement of 1,4-benzoxazine derivatives, and how can they be addressed?

Challenges include disorder in flexible side chains (e.g., the acetic acid moiety) and weak diffraction due to crystal packing. Strategies to mitigate these:

  • Use high-resolution synchrotron data to improve signal-to-noise ratios.
  • Employ twin refinement in SHELXL for twinned crystals .
  • Apply restraints to bond lengths/angles in disordered regions while allowing torsional flexibility .

Q. How can contradictions in reported biological activity data for benzoxazine derivatives be resolved?

Discrepancies may arise from assay variability (e.g., bacterial strain differences) or compound purity. To address this:

  • Replicate studies under standardized conditions (e.g., CLSI guidelines for antimicrobial testing) .
  • Validate compound purity via HPLC (>95%) and quantify degradation products.
  • Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity mechanisms .

Q. What computational approaches are suitable for predicting the metabolic fate of the target compound?

In silico tools like GLORY or Meteor can predict Phase I/II metabolism. Key considerations:

  • The acetic acid side chain may undergo glucuronidation, as seen in related metabolites .
  • The 2-chlorobenzoyl group could resist oxidative metabolism due to electron-withdrawing effects. Experimental validation via LC-MS/MS of liver microsome incubations is recommended to identify major metabolites .

Methodological Considerations

Q. How to design a crystallization screen for improving crystal quality of hydrophobic benzoxazine derivatives?

  • Use mixed-solvent systems (e.g., DMSO/water or THF/heptane) to balance solubility.
  • Add co-formers (e.g., nicotinamide) to induce cocrystallization.
  • Employ temperature-gradient methods to slow nucleation .

Q. What strategies enhance the stability of 1,4-benzoxazine derivatives in aqueous solutions for in vitro assays?

  • Buffer selection: Use phosphate-buffered saline (PBS) at pH 7.4 to minimize hydrolysis.
  • Add antioxidants (e.g., ascorbic acid) to prevent oxidation of the dihydrobenzoxazine ring.
  • Store stock solutions in DMSO at −80°C and avoid freeze-thaw cycles .

Q. How to prioritize synthetic targets for high-throughput screening (HTS) campaigns?

  • Focus on derivatives with calculated LogP values <5 to ensure solubility.
  • Use fragment-based design to retain the 1,4-benzoxazine core while varying substituents.
  • Apply cheminformatics filters (e.g., PAINS removal) to exclude promiscuous scaffolds .

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